N-(4-Chlorophenyl)-2-nitroaniline
Overview
Description
N-(4-Chlorophenyl)-2-nitroaniline is an aromatic compound characterized by the presence of a nitro group and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Chlorophenyl)-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N-(4-chlorophenyl)aniline. This process typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Reduction: N-(4-Chlorophenyl)-2-aminoaniline.
Substitution: N-(4-Substituted phenyl)-2-nitroaniline derivatives.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
N-(4-Chlorophenyl)-2-nitroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-nitroaniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-aminoaniline: A reduction product of N-(4-Chlorophenyl)-2-nitroaniline with similar structural features but different chemical properties.
N-(4-Chlorophenyl)-2-nitrophenol: Another nitro-substituted aromatic compound with distinct reactivity due to the presence of a hydroxyl group.
N-(4-Chlorophenyl)-2-nitrobenzamide: A compound with a similar nitro and chloro substitution pattern but with an amide functional group.
Uniqueness
This compound is unique due to its specific combination of a nitro group and a chloro-substituted phenyl ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLKXSIRDRWUGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177564 | |
Record name | N-(4-Chlorophenyl)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23008-56-2 | |
Record name | N-(4-Chlorophenyl)-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23008-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chlorophenyl)-2-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023008562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Chlorophenyl)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-chlorophenyl)-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-Chlorophenyl)-2-nitroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSJ8CPM4LS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the reduction of N-(4-Chlorophenyl)-2-nitroaniline to its corresponding diamine significant in the context of green chemistry?
A: The paper [] highlights the use of thiourea dioxide as a reducing agent for this transformation. This is significant because thiourea dioxide is considered a more environmentally friendly alternative to traditional reducing agents like metal hydrides, which can be hazardous and generate toxic waste. The described method emphasizes the use of milder reaction conditions and a readily available, inexpensive reducing agent, contributing to a greener and more sustainable approach to chemical synthesis.
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